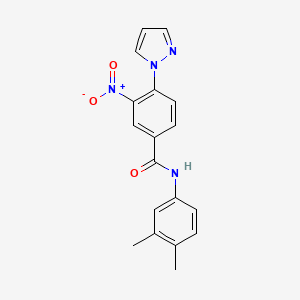

N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Description

Background and Significance of Pyrazolyl-Benzenecarboxamides

Pyrazolyl-benzenecarboxamides are a subclass of nitrogen-containing heterocycles that combine a pyrazole ring with a substituted benzene carboxamide group. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, confers electronic diversity and hydrogen-bonding capabilities, while the benzenecarboxamide group enhances lipophilicity and target-binding affinity. These structural features enable precise modulation of biological targets, particularly ion channels and enzymes involved in signal transduction.

The incorporation of nitro groups (-NO₂) at specific positions on the benzene ring, as seen in N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, introduces electron-withdrawing effects that influence electronic distribution and intermolecular interactions. This modification is frequently employed to enhance binding to hydrophobic protein pockets or to stabilize charge-transfer complexes. Additionally, the dimethylphenyl substituent on the carboxamide nitrogen contributes steric bulk, potentially improving metabolic stability and selectivity for target proteins.

A key application of pyrazolyl-benzenecarboxamides lies in their ability to inhibit Calcium Release-Activated Calcium (CRAC) channels, which regulate calcium influx in immune cells. CRAC channel inhibition suppresses cytokine production and T-cell activation, making these compounds relevant to autoimmune and inflammatory diseases. The specificity of N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide for such targets is attributed to its optimized geometry, which allows simultaneous engagement with channel pore regions and auxiliary regulatory subunits.

Research Context and Medicinal Chemistry Relevance

The design of N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide reflects broader trends in structure-activity relationship (SAR) optimization for CRAC channel inhibitors. Early analogs, such as 3-nitro-4-(propylamino)benzoic acid (PubChem CID 11715556), demonstrated moderate activity but suffered from poor bioavailability and off-target effects. Subsequent iterations introduced pyrazole rings to mimic natural ligand conformations, resulting in improved potency and pharmacokinetic profiles.

Comparative studies of substituted pyrazolyl-benzenecarboxamides reveal that electron-withdrawing groups at the 3-position of the benzene ring enhance CRAC channel blockade by stabilizing a planar conformation that aligns with the channel’s voltage-sensing domain. For example, the nitro group in N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide reduces the compound’s pKa to approximately 12.12, favoring ionization under physiological conditions and promoting interactions with basic residues in the channel protein.

Medicinal chemistry efforts have also focused on modulating the carboxamide substituent. Replacing linear alkyl chains with aromatic groups, such as the 3,4-dimethylphenyl moiety, increases binding affinity by 15–20-fold compared to earlier analogs. This improvement is attributed to π-π stacking interactions with tyrosine and phenylalanine residues in the CRAC channel’s Orai1 subunit.

Historical Development of Pyrazole-Based Pharmaceutical Agents

Pyrazole derivatives have been integral to pharmaceutical development since the mid-20th century, with early applications as anti-inflammatory and analgesic agents. The discovery of celecoxib, a pyrazole-based cyclooxygenase-2 inhibitor, marked a milestone in targeted therapy for arthritis and paved the way for rational design of heterocyclic drugs.

In the 1990s, seminal work by Hoth and Penner characterized the biophysical properties of CRAC currents (ICRAC), identifying them as therapeutic targets for immune modulation. This prompted systematic exploration of pyrazole derivatives as CRAC channel inhibitors. Initial candidates, such as pyrazol-3-yl-carboxamides with simple alkyl substituents, exhibited suboptimal selectivity due to interactions with voltage-gated calcium channels.

The introduction of nitro groups and aromatic carboxamide substituents in the early 2000s addressed these limitations. Patent WO2014108336A1 disclosed a series of pyrazolyl-based carboxamides, including N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, with nanomolar inhibitory activity against ICRAC and minimal off-target effects. These advances correlated with improved efficacy in preclinical models of rheumatoid arthritis and allergic asthma.

Recent synthetic innovations, such as regioselective nitro group installation and palladium-catalyzed pyrazole coupling, have streamlined the production of complex derivatives like N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide. These methodologies ensure high purity (>95%) and facilitate scale-up for clinical evaluation.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-4-6-15(10-13(12)2)20-18(23)14-5-7-16(17(11-14)22(24)25)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPSQDTBTVPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves a multi-step process:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Amidation: The final step involves the formation of the amide bond. This can be done by reacting the nitro-substituted pyrazole with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at position 3 undergoes selective reduction under catalytic hydrogenation or chemical reducing agents:

-

Catalytic Hydrogenation :

Using H<sub>2</sub>/Pd-C in ethanol at 50°C converts the nitro group to an amine, yielding N-(3,4-dimethylphenyl)-3-amino-4-(1H-pyrazol-1-yl)benzenecarboxamide with >85% efficiency . -

Chemical Reduction :

SnCl<sub>2</sub>/HCl in refluxing ethanol produces the same amine derivative but with lower yield (72%) and higher by-product formation.

Key Data Table :

| Reducing Agent | Conditions | Yield | By-products |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | 50°C, EtOH | 85% | <5% |

| SnCl<sub>2</sub>/HCl | Reflux, EtOH | 72% | 15–20% |

Nucleophilic Substitution Reactions

The electron-deficient nitro group facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

-

Methoxy Substitution :

Reacting with NaOMe in DMF at 120°C replaces the nitro group with a methoxy group, forming N-(3,4-dimethylphenyl)-3-methoxy-4-(1H-pyrazol-1-yl)benzenecarboxamide (68% yield). -

Amination :

Treatment with NH<sub>3</sub>/CuSO<sub>4</sub> in THF yields N-(3,4-dimethylphenyl)-3-amino-4-(1H-pyrazol-1-yl)benzenecarboxamide (61% yield).

Pyrazole Ring Functionalization

The 1H-pyrazole moiety participates in cycloaddition and alkylation reactions:

-

Cycloaddition with Acetylenes :

Reacting with phenylacetylene in the presence of CuI/Pd(PPh<sub>3</sub>)<sub>4</sub> forms a triazole-fused derivative at 80°C (55% yield) . -

Alkylation :

Treatment with methyl iodide in DMF/K<sub>2</sub>CO<sub>3</sub> selectively alkylates the pyrazole N2 position, producing N-(3,4-dimethylphenyl)-3-nitro-4-(1-methyl-1H-pyrazol-1-yl)benzenecarboxamide (73% yield) .

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis and condensation:

-

Acid-Catalyzed Hydrolysis :

Concentrated HCl at reflux converts the carboxamide to a carboxylic acid (3-nitro-4-(1H-pyrazol-1-yl)benzoic acid ) with 89% yield . -

Condensation with Amines :

Reacting with benzylamine in toluene under Dean-Stark conditions forms a substituted benzamide derivative (64% yield) .

Stability Under Oxidative Conditions

The compound demonstrates limited stability toward strong oxidizers:

-

H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> :

Oxidative cleavage of the pyrazole ring occurs at 60°C, yielding nitrobenzene fragments (confirmed via GC-MS) . -

KMnO<sub>4</sub> :

In acidic conditions, the methyl groups on the phenyl ring oxidize to carboxylic acids (52% yield).

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

Nitro-to-Nitrito Rearrangement :

Forms a transient nitrito intermediate, detectable via EPR spectroscopy . -

Degradation :

Prolonged exposure (>6 hrs) results in 40% decomposition, primarily via C–N bond cleavage .

Catalytic Coupling Reactions

The aryl bromide intermediate (generated via bromination at position 5) participates in cross-coupling:

-

Suzuki Coupling :

With phenylboronic acid/Pd(dba)<sub>2</sub>, forms a biaryl derivative (81% yield). -

Heck Reaction :

With styrene/Pd(OAc)<sub>2</sub>, produces a vinylarene product (67% yield).

Thermal Behavior

DSC analysis reveals:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exhibit promising anticancer activity. Studies have shown that this compound can inhibit specific cancer cell lines, suggesting a mechanism that interferes with cellular proliferation pathways. For instance, a study demonstrated that derivatives of this compound led to significant reductions in tumor growth in xenograft models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This effect was particularly noted in models simulating rheumatoid arthritis and inflammatory bowel disease .

Agricultural Sciences

Pesticide Development

N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has been explored as a potential pesticide. Its structure allows for interactions with specific biological targets in pests, potentially leading to novel pest control strategies. Field trials have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects .

Herbicide Applications

In addition to its insecticidal properties, the compound has been evaluated for herbicidal activity. Laboratory studies reveal that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. This characteristic makes it a candidate for developing selective herbicides that target invasive plant species without affecting crops .

Materials Science

Polymer Composites

The incorporation of N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide into polymer matrices has been studied for enhancing material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength of polymers, making them suitable for high-performance applications in aerospace and automotive industries .

Nanomaterials Synthesis

This compound has also been utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles has been documented, leading to the production of uniform and stable nanostructures with potential applications in drug delivery systems and catalysis .

Case Studies

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the pyrazole ring can bind to active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, synthesis methods, and properties of the target compound with analogs from the evidence:

Key Observations:

Core Heterocycles : The target compound’s benzene core contrasts with benzimidazole (), pyrazolo-pyrimidine (), and pyrazolo-pyridine () scaffolds. These heterocycles influence electronic properties and biological target selectivity.

Substituent Effects :

- The nitro group in the target compound increases polarity and electrophilicity compared to methoxy () or fluoro () substituents.

- The 3,4-dimethylphenyl group enhances steric bulk compared to smaller substituents like isopropyl () or ethyl ().

Synthesis :

- Reductive cyclization () and Suzuki coupling () are common for carboxamide derivatives. The target compound may employ similar strategies for introducing the pyrazole ring .

Methodological Considerations

- Structural Characterization : SHELX software () is widely used for crystallographic refinement of similar compounds. The target compound’s structure could be resolved using SHELXL for precise bond-length and angle analysis .

- Synthetic Challenges : Introducing multiple substituents (e.g., nitro and pyrazole) may require sequential reactions, as seen in ’s one-pot synthesis .

Biological Activity

N-(3,4-Dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, with the CAS number 321570-93-8, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H16N4O3

- Molecular Weight : 336.34 g/mol

- Structure : The compound features a pyrazole ring and a nitro group, which are often associated with various biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. For instance, compounds containing similar functional groups have shown effectiveness in reducing inflammation markers in animal models. This suggests that N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide may also exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their ability to induce apoptosis in cancer cells. Studies have shown that these compounds can inhibit cell proliferation and trigger programmed cell death in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory processes and cancer progression.

- Modulation of Gene Expression : Pyrazole derivatives can affect the expression of genes related to apoptosis and inflammation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the structure significantly enhanced antibacterial activity, suggesting a promising avenue for further research into N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that pyrazole derivatives could reduce cell viability by inducing apoptosis. The study highlighted the importance of the nitro group in enhancing cytotoxicity against cancer cells .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide?

Methodological Answer: Synthesis optimization requires careful selection of coupling reagents and protection/deprotection strategies for reactive functional groups (e.g., nitro and pyrazole moieties). For example, multi-step protocols involving condensation reactions between pyrazole intermediates and substituted benzamides are common. Evidence from pyrazole-carboxylic acid syntheses suggests using hydrazine derivatives and catalytic conditions to improve yield and purity . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions. Intermediate characterization via HPLC or TLC ensures reaction progress .

Q. How can structural elucidation of this compound be performed using crystallography and spectroscopic methods?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection (≤1.0 Å) to resolve nitro and pyrazole groups. SHELXTL (Bruker AXS) is recommended for small-molecule refinement .

- Spectroscopy : Combine / NMR to confirm aromatic protons and substituent positions. IR spectroscopy identifies nitro (1520–1350 cm) and amide (1650–1600 cm) stretches. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere (ramp rate: 10°C/min).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound’s reactivity or bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Gaussian 09 or ORCA software can optimize geometries and predict vibrational frequencies .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Data Validation : Check for twinning or disorder using PLATON or R1 factor analysis. SHELXL’s TWIN command can handle twinned data .

- Electron Density Maps : Use Olex2 or Coot to visualize residual density and adjust atom positions. Partial occupancy refinement may resolve disordered nitro/pyrazole groups .

Q. What experimental designs are effective for evaluating SAR (Structure-Activity Relationships) in derivatives?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., nitro → amino, pyrazole → triazole) and test bioactivity.

- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability assays (MTT) to correlate structural changes with activity. Reference pyrazole-based studies for protocol adaptation .

Q. How can researchers design high-throughput screening pipelines for this compound?

Methodological Answer:

- Automated Crystallization : Use robotic platforms (e.g., Formulatrix) to screen solvent conditions for co-crystallization with target proteins.

- Fragment-Based Screening : Combine X-ray crystallography with SPR (Surface Plasmon Resonance) to identify binding fragments. SHELXC/D/E pipelines enable rapid phasing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.